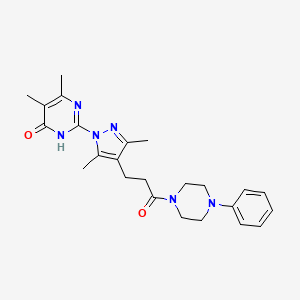
2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidines derivatives, focusing on their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation and esterification reactions, leading to hybrids with potential biological activity. The compounds exhibited cytotoxicity against HCT-116 and MCF-7 cancer cell lines, highlighting the structural-activity relationship critical for their biological effects (Rahmouni et al., 2016).
Anticancer Activity
Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. The study found that several compounds displayed significant inhibitory activity, with one particular derivative showing potent efficacy. This research contributes to the understanding of pyrazolo[3,4-d]pyrimidin-4-one derivatives as potential anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Insecticidal Activity
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential. Their work demonstrates the application of these compounds in developing new agents with biological activity against various pests and pathogens (Deohate & Palaspagar, 2020).
Anti-Inflammatory and Anticancer Activities
Kaping et al. (2020) reported on the ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, evaluating their anti-inflammatory and anti-cancer activities. This study underscores the utility of innovative synthetic methods to develop compounds with significant therapeutic potential (Kaping et al., 2020).
Novel Heterocycles with Antimicrobial Activity
Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating the antipyrine moiety, assessing their antimicrobial activity. Their research contributes to the search for new antimicrobial agents by introducing novel heterocyclic compounds that could potentially address the challenge of antibiotic resistance (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
2-[3,5-dimethyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-17(2)25-24(26-23(16)32)30-19(4)21(18(3)27-30)10-11-22(31)29-14-12-28(13-15-29)20-8-6-5-7-9-20/h5-9H,10-15H2,1-4H3,(H,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLAHZACLQRRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

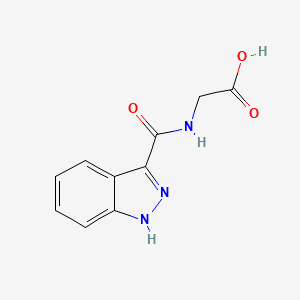
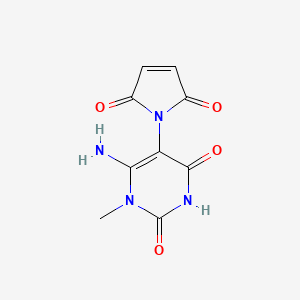
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)


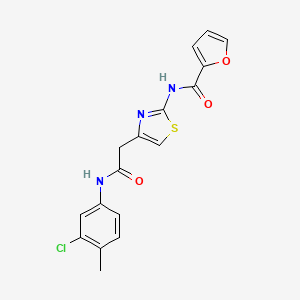
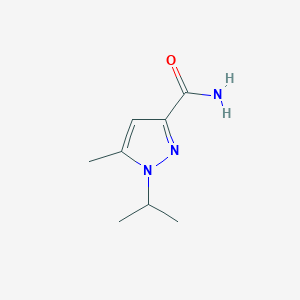

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2720333.png)
![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)
